Breviscapinun is extracted from plants belonging to the Compositae family, particularly from species like Erigeron annuus and Conyza bonariensis. The classification of Breviscapinun falls under the category of flavonoids, which are polyphenolic compounds known for their diverse biological activities. In traditional medicine, it is often used in formulations aimed at improving blood circulation and alleviating symptoms associated with cardiovascular disorders .
The synthesis of Breviscapinun involves several extraction and purification steps. The primary method includes:
Breviscapinun has a complex molecular structure characterized by multiple hydroxyl groups that contribute to its biological activity. The molecular formula is typically represented as C₁₈H₁₈O₉, indicating it contains 18 carbon atoms, 18 hydrogen atoms, and 9 oxygen atoms. Its structure includes a flavone backbone with various substituents that enhance its solubility and bioactivity.
Breviscapinun undergoes various chemical reactions that contribute to its pharmacological effects:
The mechanism of action of Breviscapinun is primarily linked to its ability to modulate various biochemical pathways:
These mechanisms contribute significantly to its therapeutic potential in treating cardiovascular conditions .
Relevant analyses include HPLC for purity assessment and spectroscopic techniques (NMR, UV-Vis) for structural confirmation .
Erigeron breviscapus (Vant.) Hand.-Mazz. (Asteraceae), known as Dengzhanhua in Chinese traditional medicine, has been utilized for over 1,000 years. Indigenous communities in Southwest China, including the Yi, Zhuang, and Tibetan ethnic groups, employed the whole plant to treat paralysis, rheumatism, headaches, and circulatory disorders [4] [7]. Historical texts like the South Yunnan Materia Medica and the Chinese Drug Dictionary (1977 edition) document its use for "blood stasis" syndromes—a traditional concept correlating with modern cardiovascular and cerebrovascular diseases [1] [6]. The plant was typically harvested in summer/autumn and prepared as decoctions or topical applications, reflecting region-specific processing techniques [4].
The transformation of E. breviscapus into a standardized drug began in the 1970s when Chinese researchers isolated breviscapine—a flavonoid-rich extract containing scutellarin (≥85–95%) and apigenin-7-O-glucuronide as primary active compounds [6] [8]. By 2015, China’s Pharmacopoeia formalized quality control standards, specifying scutellarin concentrations must exceed 90% in oral preparations and 98% in injections [2] [6]. This standardization enabled industrial-scale production of formulations like Dengzhanhua injections (DZHS), now classified as prescription drugs for cerebral infarction [6]. Annual market demand exceeds RMB 500 million, with ~4,500 tons of raw herb processed yearly [5] [8].
E. breviscapus thrives at high altitudes (1,000–3,500 m) in Yunnan, Guizhou, and Sichuan provinces. Its endemic status and therapeutic reputation make it a cultural symbol of Southwest China’s medicinal flora [3] [4]. However, overharvesting has depleted wild populations, prompting conservation efforts and shift to cultivation. The plant’s growth requires specific conditions: adequate water during seedling stages, high light intensity, and temperatures of 6°C–25°C [4]. Cultivation now occurs under greenhouse-controlled environments to meet ~70% of industrial demand while preserving regional ethnobotanical heritage [3] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7